tert-Butyl ((2R,5R)-5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate
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Overview
Description
tert-Butyl ((2R,5R)-5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a complex structure with multiple functional groups, including a fluoro-nitrophenyl group, a trifluoromethyl group, and an oxazin ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2R,5R)-5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the introduction of functional groups through various chemical reactions such as nucleophilic substitution, oxidation, and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure efficient use of raw materials, minimize waste, and adhere to safety and environmental regulations. Advanced techniques such as automated synthesis and real-time monitoring may be employed to enhance production efficiency and quality control.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2R,5R)-5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathways and conditions. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl ((2R,5R)-5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The compound’s unique structure allows it to interact with multiple targets, potentially resulting in diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((2R,5R)-5-(2-chloro-5-nitrophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate
- tert-Butyl ((2R,5R)-5-(2-bromo-5-nitrophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate
Uniqueness
The presence of the fluoro-nitrophenyl group in tert-Butyl ((2R,5R)-5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate distinguishes it from similar compounds, potentially leading to unique chemical reactivity and biological activity. The trifluoromethyl group also contributes to its distinct properties, such as increased lipophilicity and metabolic stability.
Properties
Molecular Formula |
C18H21F4N3O5 |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
tert-butyl N-[(3R,6R)-3-(2-fluoro-5-nitrophenyl)-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-5-yl]carbamate |
InChI |
InChI=1S/C18H21F4N3O5/c1-15(2,3)30-14(26)23-13-17(5,18(20,21)22)29-9-16(4,24-13)11-8-10(25(27)28)6-7-12(11)19/h6-8H,9H2,1-5H3,(H,23,24,26)/t16-,17+/m0/s1 |
InChI Key |
GWHSCMLGSWKGCW-DLBZAZTESA-N |
Isomeric SMILES |
C[C@]1(CO[C@@](C(=N1)NC(=O)OC(C)(C)C)(C)C(F)(F)F)C2=C(C=CC(=C2)[N+](=O)[O-])F |
Canonical SMILES |
CC1(COC(C(=N1)NC(=O)OC(C)(C)C)(C)C(F)(F)F)C2=C(C=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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